Home > Products > Screening Compounds P112695 > 4-methyl-3-nitro-1H-pyrrolo[3,2-c]pyridine
4-methyl-3-nitro-1H-pyrrolo[3,2-c]pyridine - 1190319-83-5

4-methyl-3-nitro-1H-pyrrolo[3,2-c]pyridine

Catalog Number: EVT-3355983
CAS Number: 1190319-83-5
Molecular Formula: C8H7N3O2
Molecular Weight: 177.16 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

4-Methyl-3-nitro-1H-pyrrolo[3,2-c]pyridine is a heterocyclic compound belonging to the pyrrolo[3,2-c]pyridine family, which has garnered significant attention in medicinal chemistry due to its diverse pharmacological properties. This compound is characterized by a fused pyrrole and pyridine ring system, which contributes to its biological activity. The presence of a methyl and nitro group enhances its potential for various applications, particularly in drug development.

Source

The compound can be synthesized through various chemical pathways, often involving the modification of existing pyridine derivatives. Research indicates that the synthesis of derivatives of pyrrolo[3,2-c]pyridine is an active area of study, with numerous publications detailing methods and biological evaluations .

Classification

4-Methyl-3-nitro-1H-pyrrolo[3,2-c]pyridine is classified as a nitro-substituted heterocycle. It falls under the category of organic compounds with potential applications in pharmacology and medicinal chemistry, particularly as a scaffold for developing anticancer agents and kinase inhibitors.

Synthesis Analysis

Methods

The synthesis of 4-methyl-3-nitro-1H-pyrrolo[3,2-c]pyridine typically involves several key steps:

  1. Starting Materials: The process often begins with commercially available 2-bromo-5-methylpyridine.
  2. Oxidation: This compound is oxidized using m-chloroperbenzoic acid to yield 2-bromo-5-methylpyridine-1-oxide.
  3. Nitration: The oxidation product undergoes nitration with fuming nitric acid in sulfuric acid to introduce the nitro group, resulting in 2-bromo-5-methyl-4-nitropyridine 1-oxide.
  4. Formation of Pyrrolo Structure: The key intermediate is then treated with N,N-dimethylformamide dimethyl acetal to facilitate the formation of the pyrrolo structure.
  5. Final Steps: Subsequent reactions, including Suzuki cross-coupling, can be employed to obtain various derivatives of 4-methyl-3-nitro-1H-pyrrolo[3,2-c]pyridine .

Technical Details

The reactions are typically carried out under controlled conditions to optimize yield and purity. Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly used to confirm the structure of the synthesized compounds.

Molecular Structure Analysis

Structure

The molecular structure of 4-methyl-3-nitro-1H-pyrrolo[3,2-c]pyridine features:

  • A pyrrole ring fused to a pyridine ring, creating a bicyclic system.
  • A methyl group at the 4-position and a nitro group at the 3-position.

Data

The molecular formula for 4-methyl-3-nitro-1H-pyrrolo[3,2-c]pyridine is C8H8N2O2C_8H_8N_2O_2, with a molecular weight of approximately 168.16 g/mol. The compound's structural integrity can be analyzed using computational methods such as density functional theory (DFT) calculations.

Chemical Reactions Analysis

Reactions

4-Methyl-3-nitro-1H-pyrrolo[3,2-c]pyridine participates in various chemical reactions due to its electrophilic nitro group and nucleophilic sites on the nitrogen atoms within its structure.

Key Reactions Include:

  1. Nucleophilic Substitution: The nitro group can be reduced or substituted under specific conditions.
  2. Cross-Coupling Reactions: It can serve as a precursor in Suzuki or Heck coupling reactions to form more complex organic molecules .

Technical Details

Reactions involving this compound often require specific catalysts and conditions (e.g., temperature, solvent) to achieve desired outcomes efficiently.

Mechanism of Action

Process

The mechanism of action for compounds like 4-methyl-3-nitro-1H-pyrrolo[3,2-c]pyridine typically involves interaction with biological targets such as enzymes or receptors.

Key Aspects Include:

  1. Binding Affinity: The compound may bind to specific sites on proteins or enzymes, inhibiting their activity.
  2. Cellular Uptake: Its structural characteristics may facilitate cellular uptake and distribution within biological systems.

Data

Studies have shown that derivatives of this compound exhibit significant anticancer activity by disrupting microtubule dynamics through binding at the colchicine site on tubulin .

Physical and Chemical Properties Analysis

Physical Properties

The physical properties of 4-methyl-3-nitro-1H-pyrrolo[3,2-c]pyridine include:

  • Appearance: Typically appears as a solid crystalline substance.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and dimethylformamide but may have limited solubility in water.

Chemical Properties

Chemical properties include:

  • Stability: Generally stable under standard laboratory conditions but may decompose under extreme pH or temperature.
  • Reactivity: Reacts readily with nucleophiles due to the presence of electrophilic sites.

Relevant physicochemical data can be evaluated using tools such as SwissADME for drug-likeness assessments .

Applications

Scientific Uses

4-Methyl-3-nitro-1H-pyrrolo[3,2-c]pyridine has potential applications in various fields:

  1. Medicinal Chemistry: Used as a scaffold for designing novel anticancer agents targeting microtubule dynamics.
  2. Drug Development: Investigated for its role as a kinase inhibitor in cancer therapy.
  3. Biological Research: Employed in studies exploring cellular mechanisms related to cancer cell proliferation and apoptosis .
Introduction to Pyrrolo[3,2-c]Pyridine Scaffolds in Medicinal Chemistry

Structural Significance of Pyrrolo[3,2-c]Pyridine in Drug Discovery

The pyrrolo[3,2-c]pyridine ring system represents a privileged bicyclic heterocycle in medicinal chemistry, formed by the fusion of pyrrole and pyridine rings at specific bond positions. This scaffold is characterized by a 10-π-electron aromatic system that confers planarity and enables π-stacking interactions with biological targets. The specific 1H-pyrrolo[3,2-c]pyridine isomer positions the bridgehead nitrogen at the 4-position relative to the pyrrole nitrogen, creating an electron-rich system with distinct hydrogen bonding capabilities. This molecular architecture provides a versatile platform for designing bioactive compounds, as the scaffold offers multiple sites for strategic substitution while maintaining favorable physicochemical properties. The unsubstituted scaffold has a molecular weight of 132.14 g/mol, and introduction of methyl and nitro groups at the 4- and 3-positions, respectively, yields 4-methyl-3-nitro-1H-pyrrolo[3,2-c]pyridine (CAS: 1190319-83-5) with a molecular weight of 177.16 g/mol and the molecular formula C₈H₇N₃O₂ [1].

Table 1: Key Structural Features of Pyrrolo[3,2-c]Pyridine Derivatives

CompoundMolecular FormulaMolecular WeightKey Structural ModificationsMedicinal Applications
4-Methyl-3-nitro-1H-pyrrolo[3,2-c]pyridineC₈H₇N₃O₂177.163-NO₂, 4-CH₃Synthetic intermediate
PexidartinibC₂₀H₁₅BrFN₅O₂456.27Pyrrolopyridine coreCSF-1R inhibitor (anticancer)
VemurafenibC₂₃H₁₈ClF₂N₃O₃S489.92Pyrrolopyridine coreBRAF inhibitor (melanoma)
EGFR Inhibitor (Patent)VariableVariable4-Oxo derivativesAnticancer agents

The strategic importance of this scaffold is evidenced by its presence in FDA-approved drugs and clinical candidates. Vemurafenib and Pexidartinib exemplify pyrrolopyridine-based therapeutics that target kinase pathways in oncology, validating the scaffold's drug-like properties and target compatibility [2] [3]. The core structure demonstrates favorable ligand efficiency due to its balanced hydrophobicity and hydrogen bonding capacity, with calculated logP values typically ranging from 1.5-2.5 for methyl-nitro substituted derivatives. This scaffold's planarity facilitates deep binding pocket penetration, particularly in kinase targets where the bicyclic system can occupy adenine-binding regions. Recent patent activity highlights continued interest, with WO2016120196A1 and WO2020216774A1 disclosing 4H-pyrrolo[3,2-c]pyridin-4-one derivatives as potent EGFR inhibitors for treating various cancers, demonstrating the scaffold's adaptability to structural modifications while maintaining target affinity [7] [10].

Role of Nitro and Methyl Substituents in Bioactive Heterocycles

The strategic placement of nitro and methyl groups on the pyrrolo[3,2-c]pyridine scaffold creates a synergistic electronic and steric profile that enhances both synthetic utility and biological activity. The nitro group at position 3 functions as a powerful electron-withdrawing group (σm = 0.71), inducing significant electronic asymmetry across the bicyclic system. This polarization enhances hydrogen bond acceptor capacity at the nitro group oxygen atoms while increasing the π-deficient character of the adjacent pyridine ring. Concurrently, the methyl group at position 4 acts as a moderate electron-donating substituent (σp = -0.17), creating a push-pull electronic environment that influences electron density distribution throughout the conjugated system. This electronic configuration facilitates interactions with biological targets featuring electron-rich regions, particularly in enzyme binding pockets containing aromatic amino acids or catalytic dyads [1] [8].

Table 2: Impact of Substituents on Pyrrolopyridine Bioactivity

PositionSubstituentElectronic EffectBiological ConsequencesRepresentative Activity
3NO₂Strong electron-withdrawingEnhanced electrophilicity for nucleophilic substitution; increased binding to electron-rich targetsFGFR inhibition (IC₅₀ 10-100 nM)
4CH₃Moderate electron-donatingMetabolic stabilization; hydrophobic pocket interactionsAntidiabetic activity (EC₅₀ 0.3-100 μM)
3BrModerate electron-withdrawingHalogen bonding with carbonyl oxygensAnticancer activity
4OCH₃Resonance donorIncreased solubility; altered metabolic profileKinase modulation

The nitro group serves as a versatile synthetic handle for chemical transformations, enabling reduction to amino derivatives or nucleophilic aromatic substitution reactions. This is exemplified in 4-bromo-3-nitro-1H-pyrrolo[2,3-c]pyridine, where the nitro group facilitates subsequent displacement reactions to generate diverse pharmacologically active derivatives [8]. The methyl group contributes to metabolic stability by blocking oxidative pathways while occupying hydrophobic pockets in target proteins. In antidiabetic pyrrolo[3,4-c]pyridine derivatives (structurally related isomers), methyl substitution at position 6 significantly improved insulin-sensitizing activity (30-37% increase) and metabolic stability compared to unsubstituted analogs [2] [3]. Computational studies of 4-methyl-3-nitro-1H-pyrrolo[3,2-c]pyridine indicate a balanced lipophilicity (predicted logP ~1.88) that enhances membrane permeability while maintaining sufficient aqueous solubility for biological activity, positioning this specific substitution pattern as pharmacokinetically advantageous [1] .

Historical Context: Evolution of Nitro-Substituted Pyrrolopyridines in Pharmacological Research

The investigation of nitro-substituted pyrrolopyridines represents a significant chapter in heterocyclic medicinal chemistry, evolving from early alkaloid studies to targeted drug design. The journey began with the isolation of naturally occurring pyrrolopyridine alkaloids such as camptothecin from Camptotheca acuminata and variolin B from Antarctic sponges (Kirkpatrickia variolosa) in the mid-20th century. These natural products demonstrated potent antitumor activity, stimulating synthetic efforts to develop simplified analogs [2] [3]. The discovery that camptothecin functioned as a topoisomerase I inhibitor validated pyrrolopyridine scaffolds as therapeutically relevant platforms, though early derivatives lacked the strategic nitro and methyl substitutions that later emerged as pharmacophoric elements [3].

The 1990s witnessed significant advances in the medicinal chemistry of nitro-substituted heterocycles, with researchers recognizing the dual functionality of the nitro group as both a pharmacophore and synthetic intermediate. A pivotal development occurred when nitro-substituted pyrrolopyridines were identified as key intermediates for synthesizing FGFR (fibroblast growth factor receptor) inhibitors. The electron-withdrawing nitro group at position 3 enabled nucleophilic displacement with amine-containing side chains, generating potent kinase inhibitors with IC₅₀ values in the nanomolar range [8]. This synthetic strategy was further refined in the 2000s through the development of pyrrolo[3,2-c]pyridine-based EGFR inhibitors, where the nitro group served as a precursor to aniline derivatives that interacted with kinase back pocket residues [7] [10].

Table 3: Historical Milestones in Nitro-Substituted Pyrrolopyridine Research

Time PeriodDevelopment MilestoneTherapeutic AreaKey Compound(s)
1950s-1960sIsolation of natural pyrrolopyridine alkaloidsCancerCamptothecin, Variolin B
1980s-1990sSynthesis of simplified pyrrolopyridine analogsAntiviral, AnticancerMappicin derivatives
Early 2000sNitro group as synthetic handle for kinase inhibitorsOncologyFGFR inhibitors (e.g., EVT-3355900 derivatives)
2010-PresentTargeted nitro-substituted EGFR inhibitorsOncologyWO2016120196A1 derivatives

The strategic incorporation of methyl substituents emerged as a critical design element in the 2010s to address metabolic instability issues observed in early pyrrolopyridine drug candidates. Researchers demonstrated that methyl substitution adjacent to nitrogen atoms effectively blocked oxidative N-dealkylation pathways, significantly improving pharmacokinetic profiles. This approach was exemplified in GPR119 agonists featuring pyrrolo[3,4-c]pyridine cores, where methyl substitution enhanced metabolic stability in rat liver microsomes (CL = 84 μL/min/mg) while maintaining nanomolar potency (EC₅₀ = 0.016 μM) [2] [3]. The evolution continues with recent patent applications (2020-2021) disclosing novel 4H-pyrrolo[3,2-c]pyridin-4-one derivatives bearing both nitro and methyl groups as fourth-generation EGFR inhibitors active against resistant mutations, demonstrating the enduring pharmaceutical relevance of these strategic substitutions [10].

Properties

CAS Number

1190319-83-5

Product Name

4-methyl-3-nitro-1H-pyrrolo[3,2-c]pyridine

IUPAC Name

4-methyl-3-nitro-1H-pyrrolo[3,2-c]pyridine

Molecular Formula

C8H7N3O2

Molecular Weight

177.16 g/mol

InChI

InChI=1S/C8H7N3O2/c1-5-8-6(2-3-9-5)10-4-7(8)11(12)13/h2-4,10H,1H3

InChI Key

MMVSWDAPHDUXLF-UHFFFAOYSA-N

SMILES

CC1=NC=CC2=C1C(=CN2)[N+](=O)[O-]

Canonical SMILES

CC1=NC=CC2=C1C(=CN2)[N+](=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.